molecular formula C21H22N4O3 B2795409 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea CAS No. 1448130-75-3

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Numéro de catalogue: B2795409
Numéro CAS: 1448130-75-3
Poids moléculaire: 378.432
Clé InChI: GAUDBWLISXVGQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a urea-based small molecule characterized by a 4-methoxyphenethyl group and a 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl moiety linked via a urea bridge. The methoxy and pyridazinone groups are critical for hydrogen-bonding interactions with biological targets, as seen in analogous compounds .

Propriétés

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25-20(26)12-11-19(24-25)17-5-3-4-6-18(17)23-21(27)22-14-13-15-7-9-16(28-2)10-8-15/h3-12H,13-14H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUDBWLISXVGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be described by its molecular structure, which features a urea linkage and substituted phenyl groups. The presence of a methoxy group and a dihydropyridazine moiety contributes to its unique chemical properties.

Antioxidant Activity

Research has indicated that derivatives of phenyl urea, including compounds similar to 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, exhibit significant antioxidant properties. In vitro studies using hydrogen peroxide free-radical inhibition methods have shown that these compounds can effectively scavenge free radicals, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

The biological activity of 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea may be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Complement Inhibition : It may interfere with the complement cascade through competitive inhibition or allosteric modulation, although specific pathways remain to be elucidated.

Study 1: Antioxidant Evaluation

In a study conducted by Nagavolu et al., various Schiff bases derived from phenyl urea were synthesized and tested for antioxidant activity. The results demonstrated that these derivatives exhibited moderate to significant antioxidant effects compared to standard ascorbic acid, highlighting their potential utility in pharmacological applications .

Study 2: Complement Inhibition

A study on structurally related compounds revealed that modifications in the urea structure led to enhanced complement inhibitory activity. Compounds were screened using high-throughput assays, resulting in several candidates with IC50 values as low as 13 nM for C9 deposition inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
Compound AAntioxidant25
Compound BComplement Inhibitor13
Compound CAntioxidant30

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituent positions, heterocyclic systems, or functional groups:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound Likely C₂₁H₂₃N₅O₃* ~401.45 (hypothetical) 4-Methoxyphenethyl, 1-methyl-6-oxo-pyridazin-3-yl Inferred antiplatelet/anticancer -
1-[(3-Methoxyphenyl)-3-(3-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)]urea (8f) C₁₈H₁₃F₃N₄O₂ 410.72 3-Methoxyphenyl, pyridazinone at meta position Antiangiogenic (implied by study focus)
1-(3-Methoxyphenyl)-3-(4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)urea (18c) C₂₀H₁₈ClF₃N₄O₃ 424.06 Chlorine substitution, pyridazinone-oxy linker Undisclosed (synthesized for screening)
Urea derivative (7) C₁₉H₁₈N₃O₃ 336.13 [M+H]⁺ Pyrrole-carbonyl group, 4-methoxyphenyl Antiplatelet, antithrombotic (in vivo)
Sorafenib (Nexavar®) C₂₁H₁₆ClF₃N₄O₃ 464.83 Diary urea with trifluoromethyl and pyridinyl groups Approved multikinase inhibitor (anticancer)

*Hypothetical formula based on structural analysis.

Structural and Activity Insights

Substituent Position Effects :

  • The 4-methoxyphenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 3-methoxyphenyl group in 8f . This substitution could influence pharmacokinetic properties, such as bioavailability.
  • The 1-methyl-6-oxo-pyridazin-3-yl moiety in the target compound differs from the 6-oxo-1,6-dihydropyridazin-3-yl group in 8f and 18c. Methylation at the pyridazine nitrogen (1-position) could improve metabolic stability by reducing oxidative degradation .

Biological Activity Trends: Urea derivatives with pyridazinone or pyridinyl groups (e.g., Sorafenib) often exhibit kinase inhibition, targeting pathways like VEGF or RAF . Compound 7 () demonstrated antiplatelet activity (IC₅₀ = 3.2 μM in rabbit models) via P2Y₁ receptor antagonism, suggesting that the urea scaffold is critical for modulating purinergic signaling .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for analogous ureas, such as coupling aryl isocyanates with amines under anhydrous conditions. and describe high-yield (>85%) routes using THF or pyridine as solvents, with purification via crystallization .
  • In contrast, the two-step synthesis of compound 7 () achieved 72% yield via a one-step carbonylative approach using phosphorus trioxide, highlighting efficiency trade-offs between step count and purity .

Research Findings and Data

Physicochemical Properties

  • Melting Points : Analogues like compound 7 melt at 140–141°C, correlating with high crystallinity due to hydrogen-bonded urea groups . The target compound’s melting point is expected to fall within this range.
  • Spectroscopic Characterization: ¹³C NMR: Signals for methoxy groups (~55 ppm) and pyridazinone carbons (~160 ppm) are consistent across analogues . HRMS: Molecular ion peaks (e.g., m/z = 336.1342 [M+H]⁺ for compound 7) confirm structural integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea?

  • Methodology : Multi-step synthesis typically involves coupling a pyridazinone intermediate with a substituted phenylurea precursor. For example:

Prepare the pyridazinone core via cyclization of hydrazine derivatives with diketones.

Functionalize the phenyl ring with a methoxyphenethyl group using Ullmann or Buchwald-Hartwig coupling.

React the amine-terminated intermediate with an isocyanate or carbodiimide reagent to form the urea linkage.

  • Use coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to improve yields .
    • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, urea carbonyl at ~160 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

Spectroscopy : FT-IR for urea C=O stretch (~1640–1680 cm1^{-1}) and pyridazinone C=O (~1700 cm1^{-1}) .

Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point and crystallinity.

Q. What in vitro assays are suitable for initial biological activity screening?

  • Targeted Assays :

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR) with ATP competition studies.
  • Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
    • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and validate with dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

  • Modification Strategies :

Pyridazinone Core : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the 6-position to enhance electrophilicity and target binding.

Phenethyl Substituent : Replace 4-methoxy with 3,4-dimethoxy to improve solubility or fluorinated groups for metabolic stability.

  • Reference : Analogous urea derivatives showed improved kinase inhibition with trifluoromethyl groups .
    • Validation : Compare binding affinities (Kd_d) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Case Example : Discrepancies in IC50_{50} values across studies may arise from:

Purity Variability : Re-test batches with LC-MS to rule out impurities.

Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8).

  • Orthogonal Assays : Confirm activity via Western blot (target phosphorylation) or CRISPR-mediated gene knockout .

Q. How can researchers address poor aqueous solubility during formulation?

  • Strategies :

Co-Solvents : Use PEG-400 or cyclodextrin-based systems (e.g., Captisol®) for in vivo studies.

Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity.

  • Precedent : Pfizer’s aqueous formulations for similar urea derivatives utilized lyophilization with trehalose .

Q. What computational tools predict binding modes with biological targets?

  • Workflow :

Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets.

MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of urea-target hydrogen bonds.

  • Validation : Overlay computational results with X-ray crystallography data (if available) .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stoichiometry) and share raw spectral data via repositories like Zenodo.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning to preclinical studies.

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